molecular formula C12H12ClNO B15262734 5-Chloro-1-ethyl-2-methyl-1H-indole-3-carbaldehyde

5-Chloro-1-ethyl-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B15262734
M. Wt: 221.68 g/mol
InChI Key: ANNACLRATJKKHZ-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-ethyl-2-methyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For this specific compound, the starting materials would include 5-chloro-1-ethyl-2-methylindole and an appropriate aldehyde.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-ethyl-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethyl-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological pathways . For example, it may act as an agonist or antagonist at specific receptors, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-ethyl-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The specific combination of substituents on the indole ring can result in distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

5-chloro-1-ethyl-2-methylindole-3-carbaldehyde

InChI

InChI=1S/C12H12ClNO/c1-3-14-8(2)11(7-15)10-6-9(13)4-5-12(10)14/h4-7H,3H2,1-2H3

InChI Key

ANNACLRATJKKHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)Cl)C=O)C

Origin of Product

United States

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